molecular formula C8H7ClN2 B572010 7-Chloro-1-methyl-1H-indazole CAS No. 1216697-27-6

7-Chloro-1-methyl-1H-indazole

Cat. No.: B572010
CAS No.: 1216697-27-6
M. Wt: 166.608
InChI Key: DLYLXUCNDBDVKK-UHFFFAOYSA-N
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Description

7-Chloro-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of a chlorine atom at the 7th position and a methyl group at the 1st position distinguishes this compound from other indazole derivatives. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-1-methylbenzene with hydrazine hydrate can lead to the formation of the indazole ring. This reaction typically requires a catalyst and a suitable solvent to proceed efficiently.

Another method involves the use of transition metal-catalyzed reactions. For example, a copper-catalyzed cyclization of 2-chloro-1-methylbenzene with hydrazine derivatives can yield this compound. The reaction conditions often include the use of copper acetate as a catalyst and dimethyl sulfoxide as a solvent, with oxygen as the terminal oxidant .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of the chlorine atom.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-Chloro-1-methyl-1H-indazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Chloro-1-methyl-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the chlorine atom at the 7th position, which may result in different biological activities.

    7-Bromo-1-methyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and properties.

    1-Methyl-2H-indazole: Different tautomeric form with potential variations in biological activity.

Uniqueness

7-Chloro-1-methyl-1H-indazole is unique due to the presence of both the chlorine atom and the methyl group, which can influence its chemical reactivity and biological properties. The specific substitution pattern can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

7-chloro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-11-8-6(5-10-11)3-2-4-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYLXUCNDBDVKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680933
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216697-27-6
Record name 7-Chloro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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